molecular formula C20H21F3N4O2 B2675138 6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2201706-52-5

6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2675138
CAS RN: 2201706-52-5
M. Wt: 406.409
InChI Key: QRCWJVVQVRDSSF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H21F3N4O2 and its molecular weight is 406.409. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on compounds structurally related to the specified chemical demonstrates their versatility in organic synthesis. For example, Sathishkannan et al. (2017) explored nucleophilic ring-opening reactions of similar cyclopropane dicarboxylates, leading to the formation of dihydropyrazoles and cyclopropane-fused pyridazinones. These reactions show significant regio- and diastereoselectivity, indicating potential applications in the synthesis of complex molecular architectures (Sathishkannan, Tamilarasan, & Srinivasan, 2017).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the structure of the specified compound suggests potential for the development of novel therapeutic agents. Barnett et al. (2004) discussed stereochemistry in nucleophilic displacements involving related cyclopropyl substrates, leading to improved synthesis pathways for drug modulators. Such studies highlight the importance of structural elements like cyclopropyl and piperidinyl in drug design, potentially influencing the biological activity and pharmacokinetics of new compounds (Barnett, Huff, Kobierski, Letourneau, & Wilson, 2004).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of novel pyridine derivatives, highlighting the compound's relevance in the development of antimicrobial agents. The research demonstrated moderate to good binding energies of the synthesized compounds on target proteins, along with antimicrobial and antioxidant activity. This suggests that structural variations in compounds similar to the one could influence their interaction with biological targets and their resultant therapeutic effects (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

6-cyclopropyl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)17-5-3-15(11-24-17)19(29)26-9-7-13(8-10-26)12-27-18(28)6-4-16(25-27)14-1-2-14/h3-6,11,13-14H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCWJVVQVRDSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

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